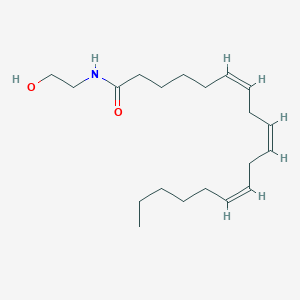
6-Bromo-2-naftoato de metilo
Descripción general
Descripción
Methyl 6-bromo-2-naphthoate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the sixth position and a methyl ester group at the second position of the naphthalene ring. This compound is known for its applications in various chemical processes and is a crucial intermediate in the synthesis of certain pharmaceuticals, such as Adapalene .
Aplicaciones Científicas De Investigación
Methyl 6-bromo-2-naphthoate has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
Medicine: As a precursor in the synthesis of Adapalene, it plays a role in dermatological treatments.
Industry: It is utilized in the production of various naphthalene derivatives and other fine chemicals.
Mecanismo De Acción
Target of Action
It’s known that this compound is used in organic synthesis reactions , suggesting that its targets could be various depending on the specific reaction it’s used in.
Mode of Action
Methyl 6-bromo-2-naphthoate undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford 6-iodo-2-naphthoic acid . This suggests that the compound interacts with its targets through a substitution reaction, where a bromine atom is replaced by an iodine atom.
Pharmacokinetics
Its solubility in organic solvents such as chloroform and dmso suggests that it may have good bioavailability in systems where these solvents are present.
Result of Action
The molecular and cellular effects of Methyl 6-bromo-2-naphthoate’s action are likely to be diverse, given its use in various organic synthesis reactions . The specific effects would depend on the nature of the reaction and the other compounds involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-bromo-2-naphthoate. For instance, its solubility in different solvents suggests that the solvent environment can impact its action and efficacy. Additionally, factors like temperature and pH could potentially affect its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-naphthoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, at elevated temperatures (around 150°C) and pressures (approximately 6 atmospheres). The reaction mixture is stirred, and a mixed aqueous solution of sodium bromide and benzenesulfonic acid is added dropwise .
Industrial Production Methods: In industrial settings, the production of Methyl 6-bromo-2-naphthoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Finkelstein reaction, where it is replaced by iodine to form 6-iodo-2-naphthoic acid.
Hydrolysis: The ester group can be hydrolyzed to yield 6-bromo-2-naphthoic acid.
Common Reagents and Conditions:
Finkelstein Reaction: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed:
6-Iodo-2-naphthoic acid: Formed through the Finkelstein reaction.
6-Bromo-2-naphthoic acid: Obtained by hydrolysis of the ester group.
Comparación Con Compuestos Similares
Methyl 6-iodo-2-naphthoate: Similar structure but with an iodine atom instead of bromine.
Methyl 6-chloro-2-naphthoate: Contains a chlorine atom in place of bromine.
Methyl 6-fluoro-2-naphthoate: Features a fluorine atom instead of bromine.
Uniqueness: Methyl 6-bromo-2-naphthoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electron-withdrawing nature influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 6-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRLPXJZOGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357551 | |
| Record name | Methyl 6-bromo-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33626-98-1 | |
| Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methoxycarbonylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-bromo-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YX2K4GR3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 6-bromo-2-naphthoate in the synthesis of Adapalene?
A: Methyl 6-bromo-2-naphthoate serves as a crucial intermediate in the synthesis of Adapalene. Specifically, it undergoes a double metal-catalyzed coupling reaction with 2-(1-adamantanyl)-4-bromoanisole. [] This coupling reaction forms the key carbon-carbon bond that connects the adamantyl group to the naphthoic acid moiety, ultimately leading to the formation of Adapalene after saponification. [, ]
Q2: Can you elaborate on the double metal-catalyzed coupling reaction involving Methyl 6-bromo-2-naphthoate in Adapalene synthesis?
A: This reaction utilizes a zincate derivative of 2-(1-adamantanyl)-4-bromoanisole and a nickel catalyst to facilitate the coupling with Methyl 6-bromo-2-naphthoate. [] While the specific details of the catalytic cycle are not provided in the abstracts, this approach highlights a novel synthetic route for Adapalene production. This method suggests a potential improvement in efficiency and yield compared to traditional methods. [] Further research into the specifics of this double metal-catalyzed coupling, such as catalyst optimization and reaction conditions, could be valuable for large-scale production and process chemistry applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)







![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)




